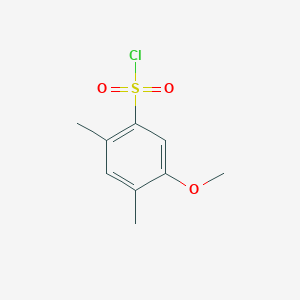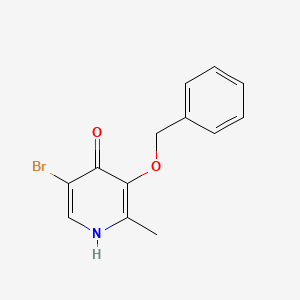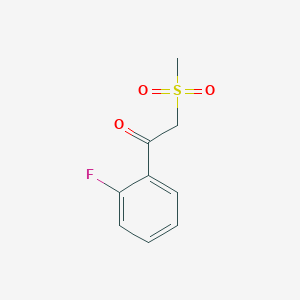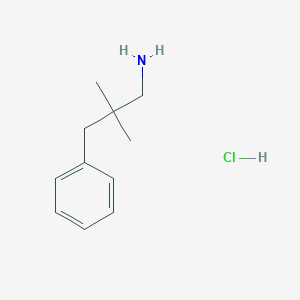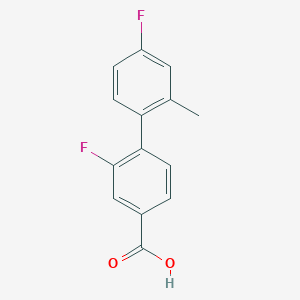![molecular formula C11H12ClFN2 B1443212 6-Fluor-1H,2H,3H,4H,5H-Pyrido[4,3-b]indolhydrochlorid CAS No. 1258639-83-6](/img/structure/B1443212.png)
6-Fluor-1H,2H,3H,4H,5H-Pyrido[4,3-b]indolhydrochlorid
Übersicht
Beschreibung
6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is a fluorinated indole derivative. Indole derivatives are significant heterocyclic compounds found in many natural products and pharmaceuticals. The fluorine atom in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Biochemische Analyse
Biochemical Properties
6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride, have been shown to inhibit certain enzymes involved in cancer cell proliferation . These interactions often involve binding to the active sites of enzymes, thereby inhibiting their activity and preventing the progression of biochemical pathways that lead to disease.
Cellular Effects
The effects of 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the migration and invasion abilities of cancer cells, thereby inhibiting tumor progression . Additionally, these compounds can induce apoptosis in cancer cells, further highlighting their potential as therapeutic agents .
Molecular Mechanism
At the molecular level, 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound may inhibit the activity of enzymes involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, it can modulate the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride over time are important considerations in laboratory settings. Studies have shown that indole derivatives can remain stable under specific conditions, but may degrade over time when exposed to light, heat, or certain chemicals . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of cancer cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular energy production and other metabolic processes .
Transport and Distribution
The transport and distribution of 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to inhibit DNA replication or to the mitochondria to induce apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride typically involves the fluorination of an indole precursor. One common method is the electrophilic substitution reaction where a fluorine source, such as N-fluorobenzenesulfonimide (NFSI), is used to introduce the fluorine atom into the indole ring. The reaction is usually carried out in the presence of a catalyst like trifluoroacetic acid (TFA) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride .
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-fluorobenzenesulfonimide (NFSI) in the presence of trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced forms of the indole ring.
Substitution: Various substituted indole derivatives.
Wirkmechanismus
The mechanism of action of 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to the inhibition of key enzymes or receptors involved in disease pathways, making it a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is unique due to its specific fluorination pattern, which enhances its chemical stability and biological activity compared to other indole derivatives. This makes it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;/h1-3,13-14H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRAOBXXXLBTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC=C3F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-83-6 | |
| Record name | 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-(6-(tert-Butoxycarbonyl)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B1443129.png)
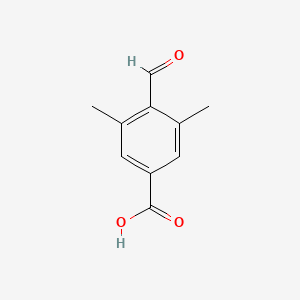
![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)
![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide](/img/structure/B1443133.png)
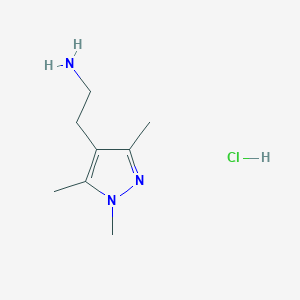
![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine](/img/structure/B1443137.png)
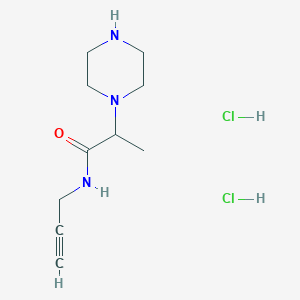

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one](/img/structure/B1443142.png)
